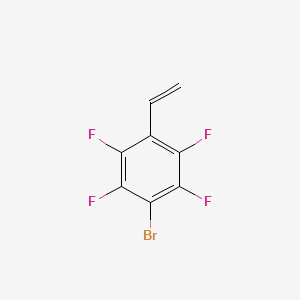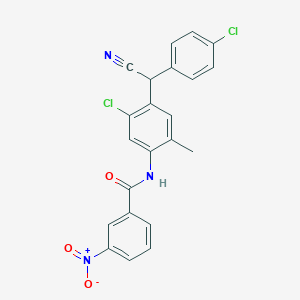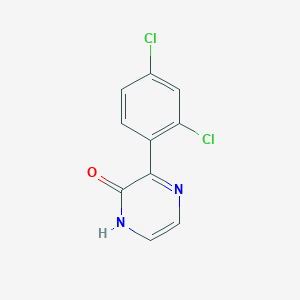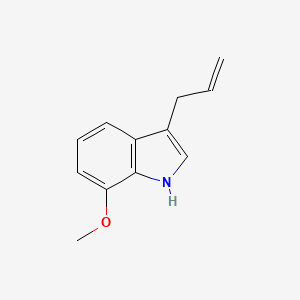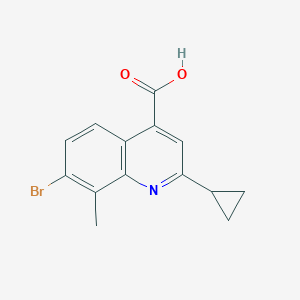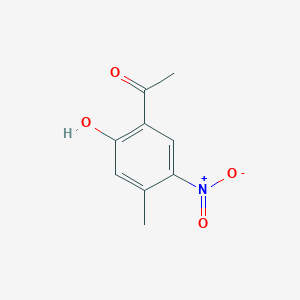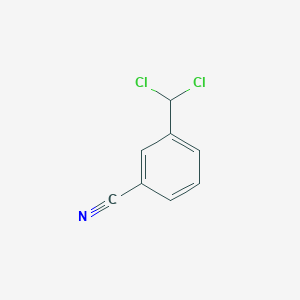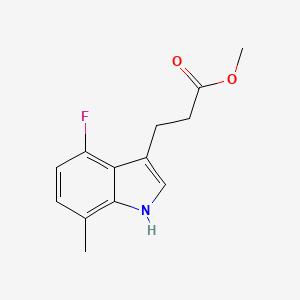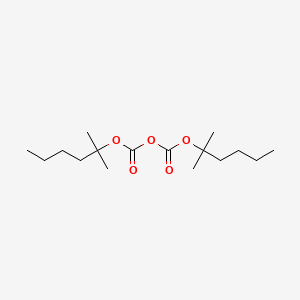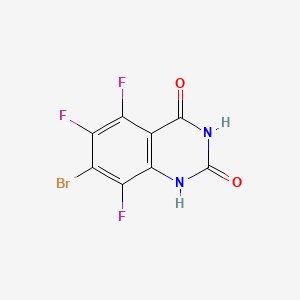
7-Bromo-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diaminobenzoic acid and 2,3,4-trifluorobenzoyl chloride.
Formation of Intermediate: The initial step involves the reaction of 2,4-diaminobenzoic acid with 2,3,4-trifluorobenzoyl chloride in the presence of a base, such as triethylamine, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinazoline ring structure.
Bromination: The final step involves the bromination of the quinazoline ring using a brominating agent, such as bromine or N-bromosuccinimide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium carbonate, or organometallic reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its ability to bind to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromoquinazoline-2,4(1H,3H)-dione: Lacks the trifluoro substitution, resulting in different chemical properties.
5,6,8-Trifluoroquinazoline-2,4(1H,3H)-dione: Lacks the bromine atom, leading to variations in reactivity and biological activity.
7-Chloro-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione: Substitution of bromine with chlorine alters its chemical behavior.
Uniqueness
The unique combination of bromine and three fluorine atoms in 7-Bromo-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H2BrF3N2O2 |
|---|---|
Molekulargewicht |
295.01 g/mol |
IUPAC-Name |
7-bromo-5,6,8-trifluoro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H2BrF3N2O2/c9-2-4(11)3(10)1-6(5(2)12)13-8(16)14-7(1)15/h(H2,13,14,15,16) |
InChI-Schlüssel |
IKLDDACDZRKSMB-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)Br)F)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


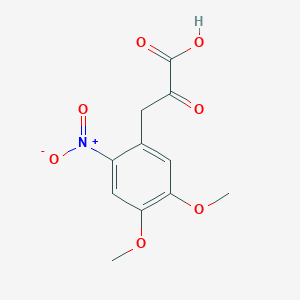
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)


